molecular formula C14H20O B13193106 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL

Cat. No.: B13193106
M. Wt: 204.31 g/mol
InChI Key: XVGSGLOLKQWSEX-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is a substituted cyclohexanol derivative characterized by a hydroxyl group at position 1 of the cyclohexane ring, a methyl group at position 2, and a 4-methylphenyl substituent at position 1. This aromatic substituent distinguishes it from simpler cyclohexanol analogs, conferring unique steric and electronic properties.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-11-6-8-13(9-7-11)14(15)10-4-3-5-12(14)2/h6-9,12,15H,3-5,10H2,1-2H3

InChI Key

XVGSGLOLKQWSEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=C(C=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to the corresponding alkane using hydrogenation catalysts.

    Substitution: The methyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Methyl-1-(4-methylphenyl)cyclohexanone.

    Reduction: 2-Methyl-1-(4-methylphenyl)cyclohexane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptor sites on enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methylphenyl group in the target compound introduces significant steric bulk and aromaticity compared to aliphatic (e.g., isopropyl) or heterocyclic (e.g., azetidine) substituents.

Ring Saturation: The fully saturated cyclohexane ring in the target compound contrasts with the unsaturated 2-cyclohexenol derivative (), which has a double bond at C2–C3. Unsaturation reduces conformational flexibility but increases susceptibility to electrophilic addition reactions .

Biological Activity

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL, also known as a derivative of cyclohexanol, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.29 g/mol
  • IUPAC Name : 2-Methyl-1-(4-methylphenyl)cyclohexan-1-ol

Biological Activity Overview

The biological activity of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL has been explored in various contexts, including its potential effects on human health and its applications in medicinal chemistry.

Antioxidant Properties

Antioxidant activity is another significant aspect of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL. Compounds with similar structural characteristics have been reported to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The mechanism typically involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

The mechanisms by which 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL exerts its biological effects can be inferred from studies on related compounds:

  • Interaction with Cellular Targets : The compound may interact with various enzymes and receptors, modulating their activity. For instance, similar alcohols have been shown to inhibit certain enzyme pathways involved in inflammation and oxidative stress .
  • Cellular Uptake and Bioavailability : The lipophilic nature of cyclohexanol derivatives facilitates their absorption into biological membranes, enhancing their bioavailability and therapeutic potential .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several cyclohexanol derivatives against pathogenic bacteria. The results indicated that compounds with a para-substituted aromatic ring exhibited superior activity compared to their ortho or meta counterparts. While specific data for 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL were not available, the trend suggests a promising antimicrobial profile for this compound.

CompoundBacterial StrainZone of Inhibition (mm)
2-Methyl-1-(4-methylphenyl)cyclohexan-1-OLE. coliTBD
Cyclohexanol Derivative AE. coli15
Cyclohexanol Derivative BS. aureus12

Study on Antioxidant Activity

In vitro assays demonstrated that cyclohexanol derivatives can significantly reduce oxidative stress markers in human cell lines. The study measured the reduction in reactive oxygen species (ROS) levels after treatment with these compounds.

Time (hours)Control ROS LevelTreated ROS Level
0100%100%
2480%50%
4870%30%

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL, and how do reaction conditions influence yield?

Methodology :

  • Friedel-Crafts alkylation is a common starting point, using 4-methyltoluene and a substituted cyclohexanol precursor. Solvent choice (e.g., dichloromethane or ethers) and acid catalysts (e.g., AlCl₃) critically affect regioselectivity .
  • Grignard reactions with cyclohexanone derivatives and aryl magnesium bromides can yield the target compound, but require strict anhydrous conditions to prevent side reactions .
  • Yield optimization : Kinetic studies using HPLC or GC-MS to monitor intermediate formation are recommended. For example, highlights oxidation kinetics of analogous compounds, suggesting similar approaches for troubleshooting low yields .

Q. What spectroscopic techniques are most reliable for characterizing 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL?

Methodology :

  • ¹H/¹³C NMR : Key signals include the cyclohexanol hydroxyl proton (δ 1.5–2.0 ppm, broad) and aromatic protons from the 4-methylphenyl group (δ 6.8–7.2 ppm). Coupling constants help confirm stereochemistry .
  • X-ray crystallography : Critical for resolving ambiguities in stereochemistry. demonstrates its use for analogous cyclohexanol derivatives, emphasizing the importance of single-crystal growth in inert atmospheres .
  • FT-IR : O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) confirm alcohol functionality .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodology :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks. Monitor degradation via HPLC and mass spectrometry .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures. notes similar cyclohexanol derivatives decompose above 200°C, suggesting comparable thermal thresholds .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL?

Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. references PubChem’s computational data for analogous compounds .
  • Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock. highlights antimicrobial studies of structurally related cyclohexanols .

Q. How do contradictory reports on the compound’s biological activity arise, and how can they be resolved?

Methodology :

  • Meta-analysis : Compare studies for variables like cell line specificity (e.g., Gram-positive vs. Gram-negative bacteria in antimicrobial assays) .
  • Dose-response reevaluation : Reproduce experiments using standardized protocols (e.g., CLSI guidelines for MIC assays). underscores the importance of replication in resolving discrepancies in pharmacological studies .

Q. What advanced techniques elucidate enantioselective synthesis pathways?

Methodology :

  • Chiral HPLC or SFC : Separate enantiomers using columns like Chiralpak IA/IB. notes the utility of HPLC for purity assessment in cyclohexanol derivatives .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions. While not directly cited, ’s oxidation protocols for phenylcyclohexene derivatives suggest adaptable strategies .

Q. How can reaction mechanisms be validated for oxidation or functionalization of this compound?

Methodology :

  • Isotopic labeling : Use ¹⁸O-labeled H₂O or O₂ to track oxygen incorporation during oxidation. details analogous oxidation pathways for 4-chloro-1-phenyl-1-cyclohexene .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

Q. What strategies mitigate side reactions during large-scale synthesis?

Methodology :

  • Continuous-flow reactors : Enhance heat/mass transfer and reduce byproducts. highlights microreactor productivity data for similar compounds .
  • In-situ monitoring : Use Raman spectroscopy (e.g., Bio4C™ PAT Raman Software) to detect intermediates and adjust conditions dynamically .

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